
Emtricitabine-S-oxid
Übersicht
Beschreibung
Emtricitabine sulfoxide is a derivative of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA .
Synthesis Analysis
Emtricitabine is synthesized through a process that involves the formation and isolation of intermediate compounds . A gradient liquid chromatographic (LC) method has been validated for the analysis of Emtricitabine formulations .Molecular Structure Analysis
The molecular formula of Emtricitabine sulfoxide is C8H10FN3O4S . The average molecular weight is 263.246 Da .Chemical Reactions Analysis
Emtricitabine is approximately 86% unmetabolized. Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers .Physical And Chemical Properties Analysis
Emtricitabine is a white to off-white powder . The molecular weight of Emtricitabine sulfoxide is 263.25 .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Emtricitabine-S-oxid
This compound, auch bekannt als Emtricitabine-Sulfoxid, ist eine Verbindung mit potenziellen Auswirkungen in verschiedenen wissenschaftlichen Forschungsbereichen. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Studienbereichen.
Langwirkende antiretrovirale Therapie: This compound wurde auf seine Verwendung in langwirksamen injizierbaren (LAI) Formulierungen als semi-festes Prodrug-Nanopartikel (SSPN) untersucht. Diese Anwendung zielt darauf ab, die Therapietreue von Patienten zu verbessern, indem eine anhaltende Wirkstofffreigabe und Pharmakokinetik über längere Zeiträume erzielt wird .
HIV-Prävention: Das Potenzial der Verbindung zur Prävention von HIV-Infektionen wurde in präklinischen Modellen nachgewiesen. Mäuse, die mit SSPN-Formulierungen von this compound behandelt wurden, zeigten nicht nachweisbare Viruslasten, was auf seine Wirksamkeit in der HIV-Prophylaxe hindeutet .
Hepatitis-B-Behandlung: This compound hat in Zelllinien Aktivität gegen das Hepatitis-B-Virus (HBV) gezeigt. Seine Rolle bei der Hemmung der HBV-Replikation deutet auf eine potenzielle Anwendung in der Behandlung von Hepatitis B hin .
Bewertung der antiviral wirkenden Arzneimittelverunreinigungen: .
Elektrochemische Analyse zur Arzneimittelqualitätskontrolle: Die Verbindung wurde mit elektrochemischen Methoden wie zyklischer und linearer Sweep-Voltammetrie untersucht. Diese Techniken können für die oxidative Bestimmung von this compound angewendet werden, was für die Arzneimittelqualitätskontrolle und pharmazeutische Forschung unerlässlich ist .
Verbesserte antimikrobielle Aktivität: Untersuchungen deuten darauf hin, dass this compound eine verbesserte antimikrobielle Aktivität aufweisen könnte. Es wurden elektrochemische Studien durchgeführt, um diesen Aspekt zu untersuchen, der zur Entwicklung neuer antimikrobieller Wirkstoffe führen könnte .
SARS-CoV-2-Forschung: This compound wurde in virtuellen Bibliotheks-Screenings gegen SARS-CoV-2-Ziele aufgenommen. Diese Anwendung ist Teil der Bemühungen, Verbindungen mit potenzieller Wirksamkeit gegen das Coronavirus zu identifizieren und so zum globalen Kampf gegen COVID-19 beizutragen .
Arzneimittelentwicklung und -design: Die physikalisch-chemischen Eigenschaften der Verbindung und ihre Wechselwirkung mit viralen Proteinen machen sie zu einem wertvollen Kandidaten für strukturbasiertes Drug Design. Sie dient als Modell für die Entwicklung neuer Therapeutika zur Bekämpfung von Viruserkrankungen .
Wirkmechanismus
Target of Action
Emtricitabine S-oxide, also known as Emtricitabine sulfoxide, is a major degradation product of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .
Mode of Action
Emtricitabine S-oxide, like Emtricitabine, is likely to work by inhibiting the HIV-1 reverse transcriptase enzyme . It competes with the natural substrate deoxycytidine 5’-triphosphate and gets incorporated into the nascent viral DNA, resulting in chain termination . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
Emtricitabine S-oxide is involved in the degradation pathways of Emtricitabine . Emtricitabine degrades over 51%, 13%, and 53% during acid, base, and oxidative degradation respectively, leading to the formation of three major degradation products, one of which is Emtricitabine S-oxide .
Pharmacokinetics
Emtricitabine, the parent compound, has a bioavailability of 93% . The elimination half-life of Emtricitabine is approximately 10 hours, and it is excreted through renal (86%) and fecal (14%) routes .
Result of Action
The parent compound emtricitabine inhibits the replication of hiv-1 and hepatitis b in various cell lines
Action Environment
The action, efficacy, and stability of Emtricitabine S-oxide are likely to be influenced by various environmental factors. It’s important to note that the parent compound Emtricitabine is sensitive to different stress conditions, including acid, base, and oxidative environments .
Safety and Hazards
Zukünftige Richtungen
Emtricitabine is used along with other medications to treat human immunodeficiency virus (HIV) infection . Although Emtricitabine does not cure HIV, it may decrease the chance of developing acquired immunodeficiency syndrome (AIDS) and HIV-related illnesses such as serious infections or cancer . It is also part of preferred initial HIV combination therapy regimens .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMZPWPIDCLMB-YGFFCSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152128-77-3 | |
| Record name | Emtricitabine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMTRICITABINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?
A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.
Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?
A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



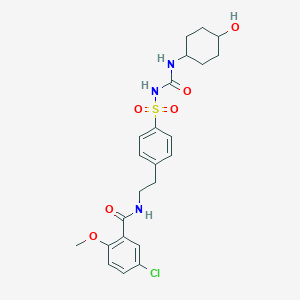
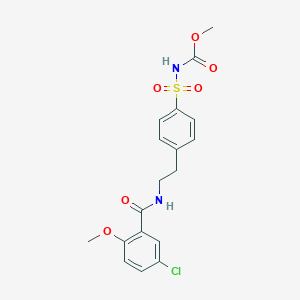
![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

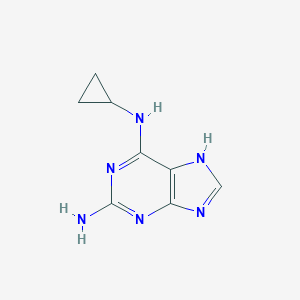

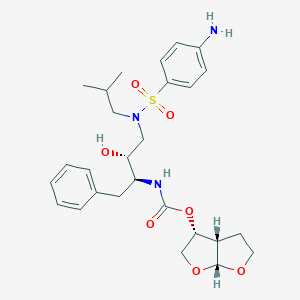

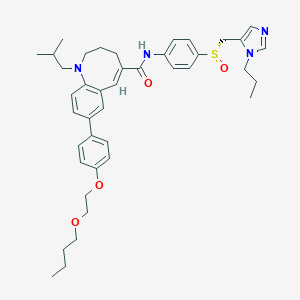


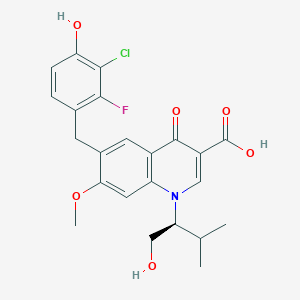

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)